Ramorelix

Description

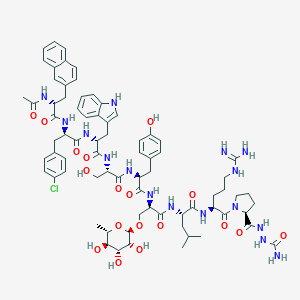

Ramorelix is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH), initially developed for treating hormone-dependent conditions such as prostatic cancer, uterine leiomyoma (fibroids), and neoplasms . Its amino acid sequence is Ac-D-2Nal-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Ser(but)-Leu-Arg-Pro-azgly-NH₂, with a molecular weight of 1532.1 g/mol . This compound binds competitively to GnRH receptors, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, thereby reducing sex steroid production . Despite promising preclinical data, this compound was discontinued after Phase 1 clinical trials due to undisclosed efficacy or safety concerns .

Properties

CAS No. |

136639-71-9 |

|---|---|

Molecular Formula |

C74H95ClN16O18 |

Molecular Weight |

1532.1 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1 |

InChI Key |

WDYSQADGBBEGRQ-APSDYLPASA-N |

SMILES |

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

Synonyms |

Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2 Hoe 013 Hoe-013 ramorelix |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramorelix involves the preparation of its peptide sequence, which includes the incorporation of specific amino acids in a defined order. The process typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

For industrial production, this compound can be formulated into slow-release microparticles or implants using biodegradable polymers such as polylactide-glycolide (PLGA). These formulations allow for controlled release of the drug over an extended period, enhancing its therapeutic efficacy .

Chemical Reactions Analysis

Types of Reactions

Ramorelix undergoes various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, leading to the formation of oxidized products.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide structure.

Substitution: Substitution reactions can be employed to introduce specific functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

Oxidizing agents: Hydrogen peroxide (H₂O₂) and other peroxides.

Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various alkylating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating gonadotropin release and its effects on reproductive physiology.

Medicine: Explored as a therapeutic agent for treating hormone-dependent cancers, such as prostate and breast cancer. .

Industry: Utilized in the development of slow-release drug formulations for sustained therapeutic effects.

Mechanism of Action

Ramorelix exerts its effects by acting as a gonadotropin-releasing hormone receptor agonist. It binds to the gonadotropin-releasing hormone receptor (GnRHR) on the surface of pituitary cells, leading to the inhibition of gonadotropin release. This results in the suppression of gonadal steroid production, which is beneficial in treating hormone-dependent cancers .

Comparison with Similar Compounds

Structural and Pharmacological Differences

GnRH antagonists share a core structure derived from native GnRH but incorporate amino acid substitutions to enhance receptor binding and metabolic stability. Below is a comparative analysis of Ramorelix with cetrorelix, ganirelix, and ozarelix:

| Compound | Amino Acid Sequence Modifications | Molecular Weight (g/mol) | Phase Status | Key Indications |

|---|---|---|---|---|

| This compound | Ac-D-2Nal-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Ser(but)-Leu-Arg-Pro-azgly-NH₂ | 1532.1 | Discontinued (Phase 1) | Prostatic cancer, leiomyoma, neoplasms |

| Cetrorelix | Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂ | 1430.6 | Approved (EU/US) | Prostate cancer, IVF protocols |

| Ganirelix | Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hArg(Et₂)-Leu-hArg(Et₂)-Pro-D-Ala-NH₂ | 1570.9 | Approved (EU/US) | Ovarian hyperstimulation prevention |

| Ozarelix | Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-hCit-Nle-Arg-Pro-D-Ala-NH₂ | 1459.1 | Discontinued (Phase 3) | Alzheimer’s disease, endometriosis |

Key Observations :

- Structural Stability : Cetrorelix and ganirelix feature hydrophobic substitutions (e.g., D-3Pal, D-hArg) that enhance receptor binding and prolong half-life compared to this compound’s D-Trp and D-Ser(but) modifications .

- Clinical Progress : this compound’s discontinuation in Phase 1 contrasts with cetrorelix and ganirelix, which achieved approval for prostate cancer and fertility applications, respectively .

- Indication Scope: Ozarelix targeted non-oncological conditions (e.g., Alzheimer’s), unlike this compound’s focus on hormone-sensitive tumors .

Mechanism of Action and Efficacy

All GnRH antagonists block pituitary GnRH receptors, but structural variations influence potency and selectivity:

- This compound : The azgly (azidoglycine) residue at position 10 may reduce metabolic stability compared to cetrorelix’s D-Ala, contributing to its shorter duration of action .

- Cetrorelix : The D-Cit and D-3Pal substitutions confer high receptor affinity, enabling sustained suppression of LH/FSH with once-daily dosing .

- Ganirelix : Ethylamide modifications (hArg(Et₂)) improve solubility and bioavailability, making it suitable for subcutaneous administration in IVF cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.